Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester
Description
Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester (CAS: Not explicitly provided; structural isomer of 1552-41-6) is a phosphonate ester featuring a 2-cyanobenzyl substituent. Its molecular formula is C₁₂H₁₆NO₃P, with a molecular weight of ~253.24 g/mol. The compound is characterized by a diethyl phosphonate group attached to a benzyl moiety substituted with a cyano group at the ortho position. Phosphonate esters of this class are widely utilized in organic synthesis, medicinal chemistry (e.g., enzyme inhibitors), and materials science due to their stability and tunable electronic properties.
Key structural attributes:
- Phosphonate ester backbone: Provides hydrolytic stability compared to phosphoric acids.
- 2-Cyanophenylmethyl group: Introduces steric hindrance and electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFXKRLGZYFXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544550 | |
| Record name | Diethyl [(2-cyanophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23973-65-1 | |
| Record name | Diethyl P-[(2-cyanophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23973-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(2-cyanophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Generalized Procedure:
- Reagents :
- Monomethyl phosphonate (e.g., methyl (4-cyanobenzyl)phosphonate)
- (4-Cyanobenzyl) alcohol
- DIAD, TPP, anhydrous THF
- Steps :
Advantages:
- High Yields : The patent claims "high yields" for analogous substrates, though exact figures for the 4-cyanobenzyl variant are unspecified.
- Chemoselectivity : Selective demethylation preserves the diethyl ester moiety.
Challenges and Isomeric Considerations
2- vs. 4-Cyanophenyl Isomers:
- Synthetic Accessibility : The 2-cyanophenyl isomer may exhibit steric hindrance during phosphonate formation, complicating esterification or substitution reactions.
- Electronic Effects : The ortho-substituted cyano group could destabilize intermediates via electron-withdrawing effects, necessitating modified reaction conditions (e.g., higher temperatures or stronger bases).
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is utilized in its applications as a chelating agent in separation processes . Additionally, the compound’s ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
(a) Phosphonic Acid, [(4-Cyanophenyl)methyl]-, Diethyl Ester (CAS: 1552-41-6)
- Molecular formula: C₁₂H₁₆NO₃P (identical to the target compound).
- Key difference: The cyano group is para-substituted, altering electronic and steric properties.
- Steric effects: Ortho substitution in the target compound introduces greater steric hindrance near the phosphonate group, which may slow hydrolysis or enzymatic degradation.
(b) Phosphonic Acid, [(2-Chlorophenyl)methyl]-, Diethyl Ester
- CAS : 81956-28-7
- Molecular formula : C₁₁H₁₆ClO₃P.
- Comparison: Substituent effect: Chlorine (electron-withdrawing) vs. cyano (stronger electron-withdrawing). Reactivity: The cyano group may enhance electrophilicity at the phosphorus center, accelerating nucleophilic attacks (e.g., in enzyme inhibition).
Substituent Electronic Effects
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
- Key findings: Ortho-cyano substitution lowers pKa (increases acidity) of the parent phosphonic acid compared to para-methoxy derivatives. Nitro-substituted analogs exhibit even stronger acidity (pKa ~1.8), highlighting substituent strength hierarchy: -NO₂ > -CN > -CF₂ > -Cl.
(b) Hydrolysis Rates
| Compound | Hydrolysis Conditions | Half-Life (Est.) |
|---|---|---|
| [(2-Cyanophenyl)methyl]- | 6N HCl, 70°C | ~12 hours |
| [(4-Formylphenyl)methyl]- | 10% HCl, RT | ~6 hours |
| [(2-Oxobutyl)]- | Bromotrimethylsilane | <1 hour |
- Insights :
- Electron-withdrawing groups (e.g., -CN, -CHO) stabilize the transition state during hydrolysis, but steric hindrance in ortho-substituted compounds may decelerate the process.
Biological Activity
Phosphonic acid derivatives, particularly those featuring diethyl esters, have garnered attention due to their diverse biological activities. Among these, Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester is notable for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including cytotoxic effects, enzyme inhibition, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNOP
- Molecular Weight : 257.21 g/mol
- Functional Groups : Phosphonic acid, cyano group, and ethyl esters.
Cytotoxicity Studies
Recent studies have demonstrated that phosphonic acid derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, an analog of the compound showed marked growth inhibitory properties toward human T-lymphocyte cell lines (Molt 4/C8 and CEM) and murine leukemia L1210 cells. The IC values for these compounds were observed in the low micromolar range, indicating potent cytotoxic effects.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3,5-bis(2-nitrobenzylidene)-1-phosphono-4-piperidone | Molt 4/C8 | 34 |
| 3,5-bis(benzylidene)-4-oxo-1-phosphonopiperidine | L1210 | 7.96 |
These results suggest that modifications to the phosphonic acid structure can enhance biological activity, particularly in targeting malignant cells .
The mechanism by which phosphonic acid derivatives exert their cytotoxic effects may involve the inhibition of key metabolic pathways in cancer cells. Specifically, they may interfere with nucleotide synthesis or disrupt cellular signaling pathways critical for cell proliferation. Studies using flow cytometry have indicated that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Enzyme Inhibition
Phosphonic acids are also recognized for their ability to inhibit various enzymes. For example, some derivatives have been shown to act as inhibitors of proteolytic enzymes, which are crucial in many physiological and pathological processes. The stereochemistry of these compounds plays a significant role in their inhibitory potency .
Case Studies
- Inhibition of Lipoprotein Lipase : A study highlighted that diethyl esters of phosphonic acids could promote lipoprotein lipase activity, suggesting a potential role in lipid metabolism and cardiovascular health .
- Cytotoxicity Against Tumor Cell Lines : In a comprehensive screening against a panel of nearly 60 human tumor cell lines, several phosphonic acid derivatives demonstrated nanomolar IC values, underscoring their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via stepwise phosphorylation and alkylation. For example, phosphonic enamines can react with guanidine or methylhydrazine to form diethyl ester intermediates (as shown in pyrimidinyl/pyrazolyl phosphonate syntheses) . Optimization involves reagent stoichiometry (e.g., NaH for deprotonation) and temperature control (e.g., 70–75°C for borane-mediated reductions) . Monitoring via HPLC ensures reaction completion .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify resonances for the 2-cyanophenyl group (aromatic protons at ~7.5–8.5 ppm, nitrile carbon at ~115 ppm) and diethyl ester groups (ethoxy CH3 at ~1.3 ppm, CH2 at ~4.1 ppm) .
- 31P NMR : A singlet near 25–30 ppm confirms the phosphonate group .
- NOE Experiments : Used to resolve regioisomer ratios (e.g., 78:22 in pyrazole derivatives) .
Q. What analytical techniques are critical for assessing hydrolytic stability under varying pH conditions?
- Methodological Answer :
- Hydrolysis Studies : Use 6N HCl or bromotrimethylsilane (TMSBr) to cleave ester groups, followed by LC-MS to track degradation products .
- Kinetic Analysis : Monitor pH-dependent hydrolysis via UV-Vis spectroscopy (e.g., nitrile group absorption at ~220 nm) .
Advanced Research Questions
Q. How does the 2-cyanophenyl substituent influence electronic properties in catalytic or material science applications?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map electron-withdrawing effects of the nitrile group on phosphonate reactivity .
- Electrochemical Studies : Cyclic voltammetry reveals redox potentials altered by the substituent’s conjugation with the phosphonate .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer :
- Control Experiments : Compare substrate purity (e.g., residual solvent traces via GC-MS) and reaction conditions (e.g., moisture-sensitive steps under inert atmosphere) .
- Meta-Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature) across studies .
Q. How can Wittig–Horner reactions be adapted to synthesize π-conjugated derivatives for organic electronics?
- Methodological Answer :
- Monomer Design : Incorporate acetal-protected aldehydes and phosphonate esters for sequential coupling .
- Stepwise Deprotection : Use HCl/acetic acid to unmask aldehydes, enabling controlled oligomer growth (e.g., pentamers for OFETs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
